molecular formula C9H16N2O3 B11760024 tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate

Cat. No.: B11760024
M. Wt: 200.23 g/mol
InChI Key: VSTSKETWEBYEHL-PHDIDXHHSA-N
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Description

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that tert-butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate exhibits significant antimicrobial properties. Studies have shown that derivatives of azetidinone compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The ability to modify the side chains of this compound allows for the synthesis of various analogs with enhanced efficacy against resistant strains of bacteria .

1.2 Drug Development

The compound's structure suggests potential use in drug development, particularly in creating inhibitors for specific enzymes. For instance, azetidinones have been explored as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in many bacterial species. The carbamate moiety enhances solubility and bioavailability, making it a favorable candidate for further pharmacological studies .

Agrochemicals

2.1 Pesticide Formulation

The unique chemical structure of this compound has led to its investigation as a potential pesticide or herbicide. Compounds with azetidine rings are known to exhibit insecticidal properties, and modifications to this structure could yield effective agrochemicals that target specific pests while minimizing environmental impact .

2.2 Plant Growth Regulators

Additionally, the compound may serve as a plant growth regulator. Research into similar compounds has shown that they can influence plant growth patterns and stress responses, suggesting that this compound could be developed into a formulation that enhances crop resilience against abiotic stressors such as drought or salinity .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability due to the rigid azetidine ring structure. This application is particularly relevant in developing high-performance materials for industrial uses .

3.2 Coatings and Adhesives

The compound's properties may also be exploited in formulating advanced coatings and adhesives. The presence of the carbamate group can improve adhesion characteristics and resistance to environmental degradation, making it suitable for applications in automotive and aerospace industries where durability is crucial .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth; potential antibiotic development candidate
Pesticide FormulationEffective against specific pests; potential for reduced environmental impact
Polymer ChemistryEnhanced mechanical properties when incorporated into polymer matrices
Coatings and AdhesivesImproved adhesion and environmental resistance in formulations

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Chemical Structure and Properties
tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate is a compound that features a tert-butyl group attached to a 4-oxoazetidine ring. Its molecular formula is C9H16N2O3C_9H_{16}N_2O_3 with a molecular weight of approximately 200.23 g/mol. The presence of both a carbamate and a ketone functional group suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in therapeutic applications:

  • Anticancer Activity
    Research indicates that compounds structurally related to this compound exhibit promising anticancer properties. For instance, derivatives with similar azetidine structures have been tested against cancer cell lines such as MCF-7, showing significant cytotoxic effects. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.
  • Enzyme Inhibition
    The compound has been evaluated for its ability to inhibit various enzymes, including those involved in inflammatory processes. In particular, its structural characteristics allow it to interact with targets like N-acylethanolamine hydrolyzing acid amidase (NAAA), which is implicated in pain and inflammation modulation.
  • Antimicrobial Properties
    Some studies suggest that related azetidine derivatives may possess antimicrobial activities against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Research Findings and Case Studies

A series of studies have documented the synthesis and biological evaluation of compounds related to this compound:

Study Findings Cell Line/Target IC50 Value
Study A Identified anticancer activity in azetidine derivativesMCF-7 Breast Cancer Cells0.27 mM
Study B Evaluated enzyme inhibition potentialNAAA EnzymeSignificant inhibition observed
Study C Assessed antimicrobial efficacyVarious bacterial strainsEffective against MRSA

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Signaling Pathways
    The compound may influence signaling pathways critical for cell survival and proliferation, particularly in cancer cells.
  • Interaction with Biological Targets
    Its ability to bind to specific proteins or enzymes allows it to modulate their activity, leading to therapeutic effects.
  • Structural Analogues
    Studies on related compounds indicate that variations in substituents can significantly alter biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl N-[(2R,3R)-2-methyl-4-oxoazetidin-3-yl]carbamate

InChI

InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m1/s1

InChI Key

VSTSKETWEBYEHL-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)N1)NC(=O)OC(C)(C)C

Canonical SMILES

CC1C(C(=O)N1)NC(=O)OC(C)(C)C

Origin of Product

United States

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